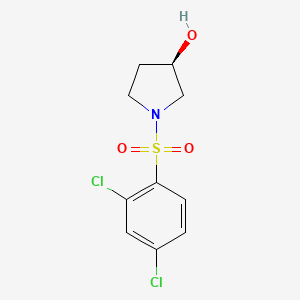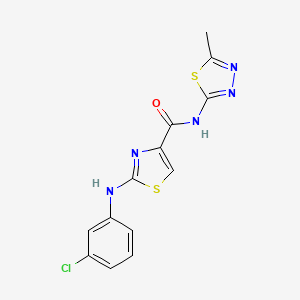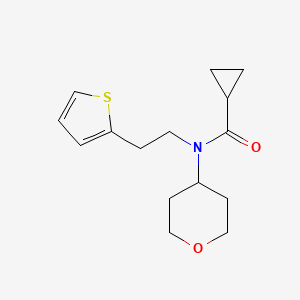
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit anion transporters and channels. This molecule has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Mecanismo De Acción
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol selectively inhibits anion transporters and channels by binding to specific sites on these proteins. This compound has been shown to block the transport of chloride, bicarbonate, and other anions across cell membranes. The mechanism of action of this compound involves the binding of the molecule to the anion transporter or channel, which results in the inhibition of anion transport. This compound has been shown to bind to a specific site on the anion transporter or channel, which is located near the anion binding site. This binding site is thought to be involved in the regulation of anion transport and is targeted by this compound to block anion transport.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of anion transport, the modulation of cell volume, the regulation of pH, and the modulation of neuronal excitability. This compound has been shown to inhibit the transport of chloride, bicarbonate, and other anions across cell membranes, which can affect the regulation of ion homeostasis, cell volume, and pH. This compound has also been shown to modulate neuronal excitability by affecting the function of anion channels and transporters in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has several advantages as a research tool, including its ability to selectively inhibit anion transporters and channels, its ease of use, and its availability. This compound is also relatively inexpensive and can be used in a variety of experimental systems. However, there are also some limitations to the use of this compound in lab experiments. This compound can have off-target effects and can affect the function of other proteins in addition to anion channels and transporters. Additionally, the use of this compound in experiments can be complicated by the need to control for the effects of this compound on other proteins and cellular processes.
Direcciones Futuras
There are several future directions for research on (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, including the development of more selective inhibitors of anion transporters and channels, the investigation of the role of anion transporters and channels in disease states, and the exploration of the potential therapeutic applications of anion transport inhibitors. Additionally, there is a need for further research on the mechanisms of action of this compound and other anion transport inhibitors, as well as the development of new experimental systems for studying anion transport and its regulation.
Métodos De Síntesis
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can be synthesized using different methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine-3-ol in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of sodium hydroxide to form the final product. The synthesis of this compound can also be achieved through the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-hydroxypyrrolidine in the presence of a base.
Aplicaciones Científicas De Investigación
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been widely used in scientific research for its ability to selectively inhibit anion transporters and channels. This molecule has been studied for its potential applications in various fields, including neuroscience, physiology, and pharmacology. In neuroscience, this compound has been used to study the role of anion channels in synaptic transmission, neuronal excitability, and plasticity. In physiology, this compound has been used to investigate the role of anion transporters in ion homeostasis, cell volume regulation, and pH regulation. In pharmacology, this compound has been used to screen for potential anion transport inhibitors and to study the pharmacological properties of anion channels and transporters.
Propiedades
IUPAC Name |
(3R)-1-(2,4-dichlorophenyl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c11-7-1-2-10(9(12)5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBNZEUQGBOYNU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2864648.png)
![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)



triazin-4-one](/img/structure/B2864654.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)

![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)

